molecular formula C17H21N5O2S B2838690 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopropylpropanamide CAS No. 1189428-90-7

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopropylpropanamide

Cat. No.: B2838690
CAS No.: 1189428-90-7
M. Wt: 359.45
InChI Key: WHQMDRAJNPJZLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing a range of compounds related to the chemical structure of "3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopropylpropanamide", investigating their potential as antimicrobial and antitumor agents. For example, studies have reported the preparation of thiazolopyrimidines and their derivatives, showcasing promising antimicrobial activity but lacking significant antitumor effects (Said et al., 2004).

Antimicrobial and Antitumor Activities

Some of the synthesized derivatives exhibit antimicrobial properties, and in certain cases, cytotoxic effects against cancer cell lines have been screened, comparing favorably to standard drugs like 5-fluorouracil (Riyadh, 2011). This underscores the potential utility of these compounds in developing new therapeutic agents.

Cardiovascular Applications

Derivatives of the core compound have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities, with some showing promising results as potential cardiovascular agents (Sato et al., 1980).

Diverse Biological Activities

The research extends to a broad range of biological activities, including anti-inflammatory and analgesic effects. Certain synthesized derivatives have demonstrated remarkable anti-inflammatory activity alongside good analgesic effects, positioning them as candidates for further exploration in medical science (Shaaban et al., 2013).

Supramolecular Chemistry

Explorations into the supramolecular chemistry of pyrimidine derivatives have led to the discovery of novel supramolecular assemblies. These studies contribute to our understanding of the chemical interactions and potential applications of these compounds in materials science (Fonari et al., 2004).

Properties

IUPAC Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-2-3-9-21-16(24)15-12(8-10-25-15)22-13(19-20-17(21)22)6-7-14(23)18-11-4-5-11/h8,10-11H,2-7,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQMDRAJNPJZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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